

# Spectroscopic Analysis of 4-Methoxy-oterphenyl: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methoxy-o-terphenyl	
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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-o-terphenyl** (CAS No. 3893-03-6). While extensive experimental data for this specific compound is not readily available in the public domain, this document compiles predicted spectroscopic characteristics based on analogous compounds and outlines the detailed experimental protocols for acquiring such data.

**Compound Identification** 

Property	Value
Chemical Name	4-Methoxy-1,1':2',1"-terphenyl
CAS Number	3893-03-6[1]
Molecular Formula	C19H16O
Molecular Weight	260.33 g/mol [1]
Structure	
A 2D structure of 4-Methoxy-o-terphenyl.	

# **Spectroscopic Data Summary**



The following tables summarize the predicted spectroscopic data for **4-Methoxy-o-terphenyl**. These predictions are based on the analysis of structurally similar compounds, including o-terphenyl and various methoxy-substituted aromatic systems.

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.60	m	11H	Aromatic Protons
~ 6.90 - 7.10	m	2H	Aromatic Protons (methoxy-substituted ring)
~ 3.85	S	3H	Methoxy Protons (- OCH₃)

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
~ 159	C-OCH₃
~ 140 - 142	Quaternary Aromatic Carbons
~ 127 - 131	Aromatic CH
~ 114	Aromatic CH (ortho to -OCH₃)
~ 55	-OCH₃

### **Predicted IR Data (KBr Pellet)**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH₃)
~ 1600, 1500, 1450	Strong	Aromatic C=C Bending
~ 1250	Strong	Aryl-O Stretch (asymmetric)
~ 1030	Medium	Aryl-O Stretch (symmetric)
~ 830	Strong	para-disubstituted C-H Bend
~ 750	Strong	ortho-disubstituted C-H Bend

**Predicted UV-Vis Data (in Ethanol)** 

λmax (nm)	Molar Absorptivity (ε)	Assignment
~ 235	High	$\pi \to \pi^*$ transition
~ 275	Medium	$\pi \to \pi^*$ transition

### **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methoxy-o-terphenyl** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the range of -2 to 12 ppm.



- Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of <sup>13</sup>C.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Reference the chemical shifts to the solvent peak of CDCl₃ at 77.16 ppm.

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
  - Grind a small amount (1-2 mg) of 4-Methoxy-o-terphenyl with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Typically, spectra are collected over the range of 4000 to 400 cm<sup>-1</sup>.

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Sample Preparation:
  - Prepare a stock solution of 4-Methoxy-o-terphenyl in a UV-grade solvent such as ethanol or cyclohexane at a known concentration (e.g., 1 mg/mL).

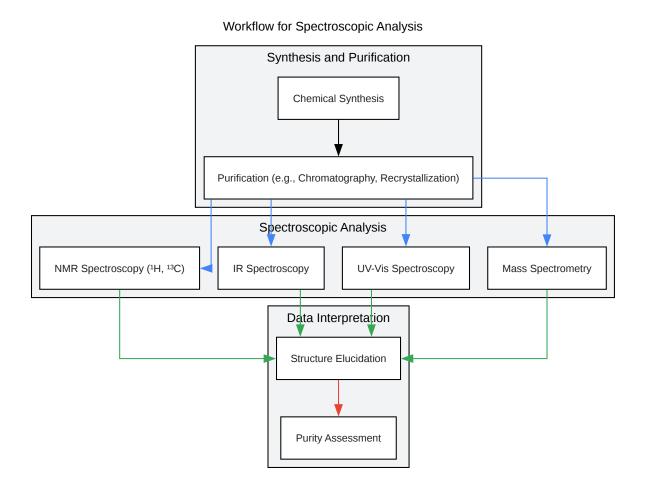


- Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- · Data Acquisition:
  - Use a quartz cuvette with a 1 cm path length.
  - Record a baseline spectrum with the cuvette filled with the pure solvent.
  - Record the sample spectrum over a wavelength range of approximately 200 to 400 nm.

### **Experimental and Analytical Workflow**

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like **4-Methoxy-o-terphenyl**.





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Caption: General workflow from synthesis to spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **4-Methoxy-o-terphenyl** and the methodologies to obtain and verify them. For definitive characterization, the synthesis and subsequent experimental analysis of the compound are required.



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#### References

- 1. 4-Methoxy-1,1':2',1"-terphenyl CAS:3893-03-6 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
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